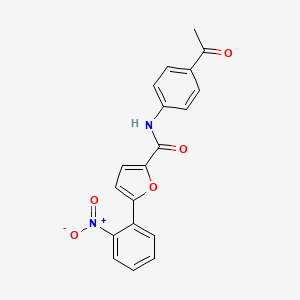

N-(4-acetylphenyl)-5-(2-nitrophenyl)-2-furamide

Description

N-(4-acetylphenyl)-5-(2-nitrophenyl)-2-furamide is a furan carboxamide derivative characterized by a 2-nitrophenyl substituent on the furan ring and a 4-acetylphenyl group attached via the amide nitrogen. Its structure combines electron-withdrawing (nitro, acetyl) and aromatic groups, which influence its physicochemical properties and interactions with biological targets .

Properties

IUPAC Name |

N-(4-acetylphenyl)-5-(2-nitrophenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O5/c1-12(22)13-6-8-14(9-7-13)20-19(23)18-11-10-17(26-18)15-4-2-3-5-16(15)21(24)25/h2-11H,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMVBWFDRAQPMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-acetylphenyl)-5-(2-nitrophenyl)-2-furamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a furan ring, an acetylphenyl group, and a nitrophenyl group, which contribute to its diverse pharmacological properties.

1. Antimicrobial Activity

Nitro-containing compounds, including this compound, are known for their antimicrobial properties. The mechanism often involves the reduction of the nitro group to form reactive intermediates that can bind covalently to DNA, leading to cell death . Research indicates that compounds with similar structures have shown promising activity against various pathogens, including bacteria and fungi.

2. Anticancer Properties

The compound's structure suggests potential anticancer activity, as many nitro derivatives have been studied for their ability to inhibit tumor growth. For instance, similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death . The structure-activity relationship (SAR) studies reveal that modifications in the phenyl and furan moieties can enhance activity against specific cancer types.

3. Anti-inflammatory Effects

Research has indicated that compounds with nitro groups can exhibit anti-inflammatory properties. Nitro fatty acids, which are structurally related, have been shown to modulate inflammatory pathways and reduce cytokine production . This suggests that this compound may also possess similar anti-inflammatory capabilities.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Antimicrobial | Reactive intermediates bind to DNA | |

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Modulates inflammatory pathways |

Case Study: Anticancer Activity

In a study examining a series of nitro derivatives, one compound similar to this compound exhibited an IC50 value of less than 10 µM against A549 lung adenocarcinoma cells. This indicates a high level of cytotoxicity and suggests that structural modifications can significantly influence anticancer efficacy .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial effects of nitro compounds found that derivatives with similar structural features showed effectiveness against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the nitro group in enhancing antimicrobial activity through mechanisms involving DNA damage and cellular stress responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Variations

The compound is compared to analogs with modifications in the furan substituents and aromatic amine groups. Key structural differences and their implications are summarized below:

Table 1: Structural and Functional Comparison of Furan Carboxamide Derivatives

Key Observations:

This contrasts with methyl or hydroxyphenyl substituents in analogs like 4a, which may improve metabolic stability .

Aromatic Amine Modifications : The 4-acetylphenyl group in the target compound provides a planar, rigid structure compared to bulkier benzoyl or methoxy-substituted amines (e.g., 2,6-dimethoxyphenyl in CAS 263849-96-3). This could influence binding to enzymes or receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.